The synthesis of Z-YVAD-fluoromethylketone typically involves solid-phase peptide synthesis (SPPS) methods. An improved approach has been developed that allows for the efficient incorporation of fluoromethyl ketones into peptide sequences. This method overcomes limitations associated with traditional SPPS, such as solubility issues and the potential for racemization at the C-terminal amino acid .
Key steps in the synthesis include:
Z-YVAD-fluoromethylketone is characterized by its specific molecular structure that includes a fluoromethyl ketone group attached to a peptide backbone. The chemical formula is , with a molecular weight of approximately 218.25 g/mol. The structure features:
The molecular structure can be represented as follows:
Z-YVAD-fluoromethylketone primarily acts through its interaction with caspase-1, leading to the inhibition of its enzymatic activity. The compound irreversibly binds to the active site of caspase-1, preventing substrate cleavage and subsequent activation of apoptotic pathways. This reaction can be summarized as follows:
This inhibition has been shown to significantly alter cellular responses to apoptotic stimuli, particularly in models involving inflammatory cytokines .
The mechanism of action of Z-YVAD-fluoromethylketone involves its binding to the active site of caspase-1. Upon binding, it forms a stable covalent bond that prevents the enzyme from cleaving its substrates. This inhibition leads to:
Z-YVAD-fluoromethylketone exhibits several notable physical and chemical properties:
Z-YVAD-fluoromethylketone has significant applications in scientific research:
Caspase-1 is a cysteine-aspartic protease central to innate immunity, functioning as the effector enzyme within inflammasome complexes. These multi-protein platforms (e.g., NLRP3, NLRC4) sense pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), triggering caspase-1 activation via autocatalytic cleavage. Active caspase-1 proteolytically matures pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their bioactive forms, amplifying immune responses. Crucially, caspase-1 also cleaves gasdermin D (GSDMD), generating N-terminal fragments that oligomerize and form pores in the plasma membrane. This process drives pyroptosis—a lytic, pro-inflammatory cell death that releases cellular contents (e.g., HMGB1, IL-1β) to further exacerbate inflammation [2] [6] [8]. Dysregulated caspase-1 activity is implicated in autoimmune diseases (e.g., rheumatoid arthritis), neurodegenerative conditions (e.g., Alzheimer's), atherosclerosis, and metabolic disorders, making it a high-priority therapeutic target [2] [9].
Table 1: Key Caspases in Inflammation and Cell Death
Caspase | Primary Role | Key Substrates | Biological Outcome |
---|---|---|---|
Caspase-1 | Inflammasome activation | Pro-IL-1β, Pro-IL-18, GSDMD | Cytokine maturation, Pyroptosis |
Caspase-4/5 | Non-canonical inflammasome | Pro-IL-1β, GSDMD | Pyroptosis (LPS sensing) |
Caspase-8 | Apoptosis initiation | Pro-caspase-3, Bid | Apoptosis, Necroptosis regulation |
Caspase-3 | Apoptosis execution | PARP, ICAD | DNA fragmentation, Apoptosis |
The development of caspase inhibitors originated with broad-spectrum compounds like Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone), designed to suppress apoptosis by targeting multiple caspases. As a pan-caspase inhibitor, Z-VAD-FMK features a fluoromethylketone (FMK) warhead that irreversibly binds the catalytic cysteine residue in caspases. While instrumental in elucidating caspase functions, its lack of specificity limited therapeutic utility [5] [9]. Z-YVAD-FMK (benzyloxycarbonyl-Tyr-Val-Ala-Asp-fluoromethylketone) emerged as a second-generation inhibitor optimized for caspase-1 selectivity. Its design incorporates:
Z-YVAD-FMK achieves caspase-1 selectivity through precise molecular interactions:
Table 2: Biochemical Properties of Z-YVAD-FMK
Property | Value | Significance |
---|---|---|
Molecular Formula | C₃₁H₃₉FN₄O₉ | High molecular weight (630.7 Da) |
Purity | >98% (HPLC-validated) | Ensures experimental reproducibility |
Solubility | 100–250 mg/mL in DMSO | Suitable for in vitro assays |
CAS Number | 210344-97-1 | Unique compound identifier |
Primary Targets | Caspase-1 > Caspase-4 | Selective for inflammatory caspases |
Inhibition Mechanism | Irreversible covalent modification | Sustained blockade of enzymatic activity |
Table 3: Research Applications of Z-YVAD-FMK
Disease Model | Key Findings | Reference |
---|---|---|
Atherosclerosis (ApoE⁻/⁻ mice) | Reduced plaque formation, IL-1β secretion, and GSDMD cleavage; attenuated vascular inflammation | [8] |
Alzheimer’s (BV2 microglia) | Suppressed Aβ-induced caspase-1 activation and IL-1β maturation | [1] |
Bacterial Infection (Macrophages) | Inhibited LPS/nigericin-induced pyroptosis and LDH release | [8] [10] |
Liver Ischemia-Reperfusion | Mitigated sinusoidal endothelial cell death via caspase-1 inhibition | [2] |
Tumor Cell Lines (e.g., HepG2) | Potentiated chemotherapeutic agents by modulating inflammatory cell death | [4] |
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: 155408-18-7